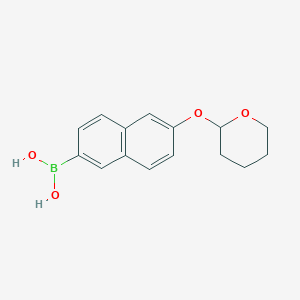
6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring, which is further substituted with a tetrahydropyranyl ether group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid typically involves the following steps:
Formation of the Tetrahydropyranyl Ether: The starting material, 6-hydroxy-2-naphthaldehyde, is reacted with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Boronic Acid Formation: The tetrahydropyranyl ether derivative is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid can undergo various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Hydrolysis: Acidic conditions using acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Alcohols and tetrahydropyran.
Wissenschaftliche Forschungsanwendungen
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid depends on its application. In Suzuki coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In medicinal chemistry, the boronic acid group can interact with enzyme active sites, inhibiting their activity by forming reversible covalent bonds with serine or threonine residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
2-Naphthylboronic Acid: Similar to the compound but lacks the tetrahydropyranyl ether group.
4-(Tetrahydro-2H-pyran-2-yl)phenylboronic Acid: Contains a tetrahydropyranyl ether group but attached to a phenyl ring instead of a naphthalene ring.
Uniqueness
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is unique due to the presence of both a naphthalene ring and a tetrahydropyranyl ether group, which confer specific reactivity and potential biological activity not found in simpler boronic acids.
Eigenschaften
Molekularformel |
C15H17BO4 |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
[6-(oxan-2-yloxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C15H17BO4/c17-16(18)13-6-4-12-10-14(7-5-11(12)9-13)20-15-3-1-2-8-19-15/h4-7,9-10,15,17-18H,1-3,8H2 |
InChI-Schlüssel |
KSYFSSXJHYNATB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC3CCCCO3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


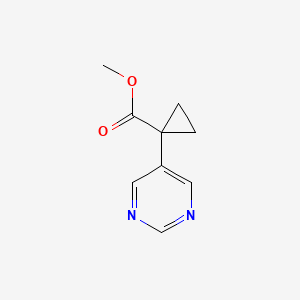


![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
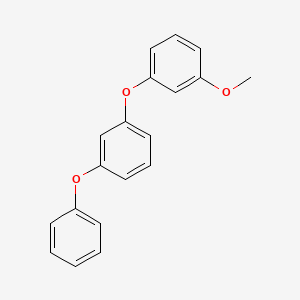
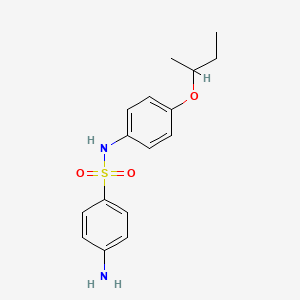

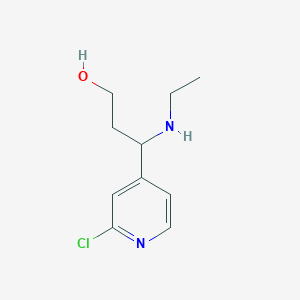

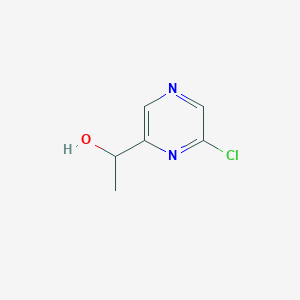

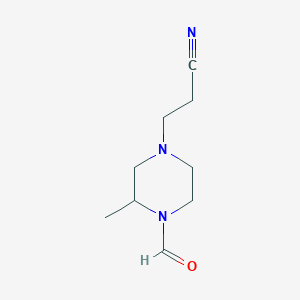
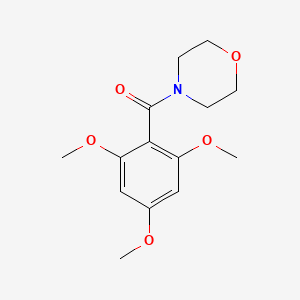
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
